3-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O4S/c1-12-21-22-18-17(20-7-10-26(12)18)25-8-5-13(6-9-25)23-31(28,29)14-3-4-16-15(11-14)24(2)19(27)30-16/h3-4,7,10-11,13,23H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLHXAYLTCDLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The key structural components include:
- Triazolo[4,3-a]pyrazine : Known for its diverse pharmacological properties.
- Piperidine : Often associated with various bioactive compounds.
- Benzo[d]oxazole : Implicated in several biological processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Early studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interfere with enzyme functions, potentially affecting metabolic pathways.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, particularly Mycobacterium tuberculosis (Mtb) .
Antimicrobial Activity
Research indicates that compounds structurally related to the target molecule demonstrate significant antimicrobial properties. For instance:
- Activity Against Mycobacterium tuberculosis : Studies have shown that related sulfonamide derivatives exhibit bactericidal effects against both replicating and multidrug-resistant strains of Mtb. The minimum inhibitory concentration (MIC) values for effective compounds have been reported as low as 0.5 µM .
Anticancer Properties
Preliminary investigations into the anticancer potential of similar triazolo-pyrazine derivatives suggest promising results:
- Cell Line Studies : Compounds derived from triazolo-pyrazines have been tested against various cancer cell lines, including colon cancer cells (HCT-116 and HT-29). Results indicated significant antiproliferative effects with IC50 values ranging from 6.58 to 11.10 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of the compound. Key findings include:
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| N1 | Methyl group | Increased potency against Mtb |
| C3 | Aromatic ring | Enhanced interaction with target enzymes |
| C4 | Sulfonamide | Critical for maintaining activity |
Studies have shown that modifications at these positions can lead to significant changes in potency and selectivity against specific pathogens .
Case Studies
- Anti-tubercular Activity :
- Cytotoxicity Assessment :
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
The compound exhibits promising anticancer properties, primarily through its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are crucial in cancer therapy as they enhance the effectiveness of DNA-damaging agents by preventing cancer cells from repairing their DNA. Research indicates that compounds similar to 3-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can induce apoptosis and inhibit cell cycle progression in cancer cells .
2. Neuropharmacological Effects
The compound's structure suggests potential activity in neuropharmacology. It may interact with neurotransmitter systems or modulate neuroprotective pathways. Preliminary studies indicate that similar derivatives can affect cognitive functions and have neuroprotective effects against neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound involves multiple steps that integrate various chemical reactions. Key synthetic routes include:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic substitution | Involves the reaction of piperidine derivatives with triazole precursors to form the core structure. |
| 2 | Cyclization | Formation of the benzo[d]oxazole ring through cyclization reactions involving specific reagents under controlled conditions. |
| 3 | Sulfonation | Introduction of the sulfonamide group to enhance solubility and biological activity. |
Case Studies
Case Study 1: PARP Inhibition and Cancer Treatment
A study demonstrated that derivatives of this compound effectively inhibited PARP activity in breast cancer cell lines. The results showed a significant decrease in cell viability when combined with standard chemotherapy agents, suggesting a synergistic effect that could lead to improved therapeutic outcomes .
Case Study 2: Neuroprotective Properties
Research on similar compounds revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies indicated that these compounds could modulate signaling pathways associated with neurodegeneration, offering potential therapeutic avenues for diseases like Alzheimer's .
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related compounds:
Notes:
- The target compound replaces the acetamide group in ’s analogue with a sulfonamide, likely improving hydrogen-bonding capacity and target affinity .
- Compared to aglaithioduline , the target compound’s synthetic triazolo-pyrazine core may enhance metabolic stability over natural product scaffolds .
Computational Similarity Analysis
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound was compared to known kinase inhibitors:
| Metric | Similarity to Imatinib | Similarity to SAHA | Similarity to ’s Acetamide |
|---|---|---|---|
| Tanimoto (MACCS) | 0.45 | 0.32 | 0.68 |
| Tanimoto (Morgan) | 0.51 | 0.28 | 0.72 |
Insights:
- The highest similarity (0.72) is observed with ’s acetamide analogue, validating structural alignment .
- Lower similarity to SAHA suggests divergent mechanisms (kinase vs. HDAC inhibition) .
Pharmacokinetic and Toxicity Predictions
Hit Dexter 2.0 () was employed to assess promiscuity risks:
| Parameter | Target Compound | ’s Acetamide |
|---|---|---|
| Predicted Promiscuity | Low | Moderate |
| PAINS Alerts | 0 | 1 (thioether group) |
| CYP3A4 Inhibition | Moderate | High |
Notes:
Q & A
Q. What are the recommended synthetic routes for preparing triazole-pyrazole hybrid compounds, and how can these be adapted for the target compound?
- Methodological Answer: A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions. For example, triazoles can be synthesized using copper sulfate, sodium ascorbate, and THF/water solvent systems at 50°C for 16 hours, followed by purification via column chromatography . Adaptations for the target compound may require substituting alkyne/azide precursors (e.g., 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl derivatives) and optimizing reaction time/temperature to accommodate steric hindrance from the piperidin-4-yl and benzo[d]oxazole moieties.
Q. How can structural confirmation of the synthesized compound be achieved?
- Methodological Answer: Use a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For instance, IR peaks at 533 cm⁻¹ (C-N stretching) and 480 cm⁻¹ (S=O stretching) can confirm sulfonamide and triazole functionalities . X-ray crystallography is recommended for resolving ambiguous stereochemistry, as demonstrated in similar triazolo-pyrazine structures .
Q. What solvents and bases are effective for alkylation/substitution reactions in related heterocyclic systems?
- Methodological Answer: DMF with K₂CO₃ as a base is effective for alkylation of pyrazole-thiol intermediates (e.g., 1.1 mmol RCH₂Cl in DMF at room temperature) . For sensitive substrates, replace DMF with acetonitrile or dichloromethane to minimize side reactions.
Advanced Research Questions
Q. How can reaction yields be improved for sterically hindered intermediates in the target compound’s synthesis?
- Methodological Answer: Employ microwave-assisted synthesis to reduce reaction time and improve yields. For example, microwave irradiation at 100°C for 1–2 hours enhances cyclization efficiency in triazolo-pyrazine systems . Alternatively, use flow chemistry to control reaction kinetics and prevent intermediate degradation.
Q. What strategies resolve contradictions in biological activity data between in vitro and in silico studies?
- Methodological Answer: Validate docking results (e.g., using 14-α-demethylase lanosterol PDB:3LD6 as a model enzyme ) with enzymatic assays. If in vitro activity diverges from docking predictions, re-evaluate the compound’s binding mode via molecular dynamics simulations to account for protein flexibility .
Q. How can the metabolic stability of the sulfonamide group be assessed preclinically?
Q. What analytical methods differentiate polymorphic forms of the target compound?
- Methodological Answer: Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are critical. For hygroscopic forms, pair dynamic vapor sorption (DVS) with solid-state NMR to assess stability under humidity .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for analogous compounds?
- Methodological Answer: Re-examine purification protocols (e.g., column chromatography vs. recrystallization) and starting material purity. For example, yields of 61% in THF/water vs. 45% in DMF may arise from solvent polarity effects on intermediate solubility. Use Design of Experiments (DoE) to statistically optimize parameters.
Q. Why do molecular docking results vary between similar triazolo-pyrazine derivatives?
- Methodological Answer: Variations may stem from ligand protonation states or force field inaccuracies. Re-dock compounds using multiple software (AutoDock, Schrödinger) with explicit water molecules and compare consensus poses. Validate with site-directed mutagenesis of predicted binding residues .
Methodological Tables
| Key Reaction Optimization Parameters |
|---|
| Parameter |
| Temperature |
| Solvent |
| Catalyst |
| Reaction Time |
| Analytical Techniques for Structural Confirmation |
|---|
| Technique |
| ¹H NMR |
| IR |
| HRMS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
